1-methyl-3-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one
Description
This compound features a 1,2-dihydropyrazin-2-one core linked to a piperazine ring, which is further substituted with a 4-(morpholin-4-yl)pyrimidin-2-yl group. The morpholine and piperazine moieties are common in medicinal chemistry due to their ability to enhance solubility and modulate target binding via hydrogen bonding and hydrophobic interactions . Such structures are frequently explored as kinase inhibitors or GPCR modulators, given the prevalence of morpholine and piperazine in bioactive molecules .
Properties
IUPAC Name |
1-methyl-3-[4-(4-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]pyrazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N7O2/c1-21-5-4-18-15(16(21)25)23-6-8-24(9-7-23)17-19-3-2-14(20-17)22-10-12-26-13-11-22/h2-5H,6-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LODMKXACDJHXJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)N2CCN(CC2)C3=NC=CC(=N3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing key structural motifs (morpholine, piperazine, pyrimidine, or pyrazinone cores).
Table 1: Structural and Functional Comparison
Key Structural Differences and Implications
Positional Isomerism of Morpholinyl Group :
The target compound’s morpholinyl group at pyrimidine position 4 (vs. 6 in ’s analog) may alter binding affinity. For example, in kinase inhibitors, substituent positioning on pyrimidine can affect interactions with ATP-binding pockets .
Core Heterocycle Variations: Pyrazinone vs. Pyrazole vs. Pyrazinone: Compound 5 () replaces the pyrazinone with a pyrazole, which may enhance rigidity and affect target selectivity .
Piperazine Substituents: The target compound’s piperazine is unsubstituted, while risvodetinib () incorporates a 4-methyl group, which could enhance blood-brain barrier penetration. ’s thienopyrimidine derivative includes a methanesulfonyl-piperazine group, likely improving solubility and kinase binding .
Linker Modifications :
- The pyrazolo[1,5-a]pyrimidine in uses a piperazine-carbonyl linker, adding conformational flexibility compared to the target compound’s direct piperazine-pyrimidine linkage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
